79S57LPX4V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride (79S57LPX4V) is a derivative of epipodophyllotoxin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride involves multiple steps:
Starting Material: The synthesis begins with epipodophyllotoxin.
Glycosylation: The glycosylation of epipodophyllotoxin with β-D-glucopyranosyl chloride in the presence of a suitable catalyst.
Formation of Piperidylidene Derivative: The resulting glycoside is then reacted with 1-methyl-4-piperidylidene to form the piperidylidene derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Multiple purification steps, including crystallization and chromatography, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit topoisomerase II.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme topoisomerase II. This enzyme is crucial for DNA replication and cell division. By inhibiting topoisomerase II, the compound induces DNA strand breaks, leading to apoptosis (programmed cell death) in cancer cells. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Etoposide: Another epipodophyllotoxin derivative with similar anti-cancer properties.
Teniposide: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride is unique due to its specific glycosylation pattern and the presence of the piperidylidene moiety, which may confer distinct pharmacological properties compared to other epipodophyllotoxin derivatives.
Properties
CAS No. |
72823-92-8 |
---|---|
Molecular Formula |
C33H40ClNO13 |
Molecular Weight |
694.1 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-5-[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-1'-methylspiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,4'-piperidine]-6-yl]oxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride |
InChI |
InChI=1S/C33H39NO13.ClH/c1-34-6-4-33(5-7-34)44-13-23-30(47-33)27(36)28(37)32(45-23)46-29-17-11-20-19(42-14-43-20)10-16(17)24(25-18(29)12-41-31(25)38)15-8-21(39-2)26(35)22(9-15)40-3;/h8-11,18,23-25,27-30,32,35-37H,4-7,12-14H2,1-3H3;1H/t18-,23+,24+,25-,27+,28+,29+,30+,32-;/m0./s1 |
InChI Key |
BDVVLVNGXLFJBB-NDCBBRKYSA-N |
SMILES |
CN1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4C5COC(=O)C5C(C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)O)OC)O)O.Cl |
Isomeric SMILES |
CN1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H]([C@H]([C@@H](O3)O[C@H]4[C@H]5COC(=O)[C@@H]5[C@@H](C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)O)OC)O)O.Cl |
Canonical SMILES |
CN1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4C5COC(=O)C5C(C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)O)OC)O)O.Cl |
Synonyms |
4'-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-beta-D-glucopyranosyl)epipodophyllotoxin .HCl compound 27-487 NSC B 116351 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.